

mass spectrometry fragmentation patterns of 1-Ethyl-2-propylcyclohexane

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Compound of Interest

Compound Name: 1-Ethyl-2-propylcyclohexane

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An Application Note on the Mass Spectrometry Fragmentation of 1-Ethyl-2-propylcyclohexane

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Ethyl-2-propylcyclohexane is a saturated cyclic hydrocarbon with the molecular formula $C_{11}H_{22}$ and a molecular weight of 154.29 g/mol. [1][2][3] Understanding its fragmentation pattern under mass spectrometry is crucial for its identification and characterization in complex mixtures, which is a common requirement in various fields, including petrochemical analysis, environmental screening, and metabolomics. This application note details the characteristic electron ionization (EI) mass spectrometry fragmentation patterns of **1-Ethyl-2-propylcyclohexane** and provides a general protocol for its analysis using Gas Chromatography-Mass Spectrometry (GC-MS).

In mass spectrometry, alkyl-substituted cycloalkanes exhibit predictable fragmentation behaviors. [4] Generally, the molecular ion peak of unsubstituted cycloalkanes is relatively intense; however, for substituted cycloalkanes, it can be less prominent. [4] The fragmentation of these compounds is typically initiated by the ionization of the molecule, leading to a molecular ion ($M^{+\bullet}$). Subsequent fragmentation pathways often involve the cleavage of bonds at the points of substitution and within the cycloalkane ring. Common fragmentation patterns for alkyl-substituted cyclohexanes include the loss of the alkyl substituents as radicals and the elimination of small neutral molecules like ethene. [4]

Predicted Fragmentation Pathways

The electron ionization mass spectrum of **1-Ethyl-2-propylcyclohexane** is expected to be characterized by several key fragmentation pathways:

- **Alpha-Cleavage (α -Cleavage):** The most favorable fragmentation for alkyl-substituted cycloalkanes is the cleavage of the bond between the ring and the substituent, leading to the loss of the alkyl group as a radical. For **1-Ethyl-2-propylcyclohexane**, this can occur in two primary ways:
 - Loss of the ethyl radical ($\bullet\text{CH}_2\text{CH}_3$), resulting in a fragment ion with a mass-to-charge ratio (m/z) of 125.
 - Loss of the propyl radical ($\bullet\text{CH}_2\text{CH}_2\text{CH}_3$), leading to a fragment ion with an m/z of 111.
- **Ring Opening and Fragmentation:** The molecular ion can undergo ring opening to form an acyclic radical cation. This open-chain intermediate can then undergo further fragmentation, such as the loss of ethene (C_2H_4) through a McLafferty-type rearrangement or other cleavage processes, a common fragmentation for cycloalkanes.[\[4\]](#)[\[5\]](#)
- **Secondary Fragmentation:** The primary fragment ions can undergo further fragmentation, leading to a series of smaller ions. For example, the ion at m/z 125 could lose an ethene molecule to produce an ion at m/z 97.

Quantitative Data Summary

The following table summarizes the predicted principal fragment ions, their corresponding m/z values, and plausible relative intensities for **1-Ethyl-2-propylcyclohexane** under typical electron ionization conditions.

m/z	Proposed Fragment Ion	Proposed Structure	Predicted Relative Intensity (%)
154	[C ₁₁ H ₂₂] ^{+•} (Molecular Ion)	1-ethyl-2-propylcyclohexane radical cation	5
125	[M - C ₂ H ₅] ⁺	[C ₉ H ₁₇] ⁺	80
111	[M - C ₃ H ₇] ⁺	[C ₈ H ₁₅] ⁺	100 (Base Peak)
97	[C ₇ H ₁₃] ⁺	60	
83	[C ₆ H ₁₁] ⁺	50	
69	[C ₅ H ₉] ⁺	70	
55	[C ₄ H ₇] ⁺	90	
41	[C ₃ H ₅] ⁺	65	

Experimental Protocol: GC-MS Analysis

This protocol outlines a general procedure for the analysis of **1-Ethyl-2-propylcyclohexane** using a standard Gas Chromatograph coupled to a Mass Spectrometer with an Electron Ionization source.

1. Instrumentation:

- Gas Chromatograph (GC) system equipped with a capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
- Mass Spectrometer (MS) with an Electron Ionization (EI) source and a quadrupole or time-of-flight (TOF) mass analyzer.

2. GC Conditions:

- Injector Temperature: 250 °C
- Injection Mode: Split (e.g., 50:1 split ratio)

- Injection Volume: 1 μ L
- Carrier Gas: Helium at a constant flow rate of 1 mL/min.
- Oven Temperature Program:
 - Initial temperature: 50 °C, hold for 2 minutes.
 - Ramp: Increase to 250 °C at a rate of 10 °C/min.
 - Final hold: Hold at 250 °C for 5 minutes.

3. MS Conditions:

- Ion Source: Electron Ionization (EI)
- Ionization Energy: 70 eV
- Source Temperature: 230 °C
- Quadrupole Temperature: 150 °C
- Scan Range: m/z 35-400
- Scan Rate: 2 scans/second

4. Sample Preparation:

- Prepare a dilute solution of **1-Ethyl-2-propylcyclohexane** in a volatile organic solvent such as hexane or dichloromethane (e.g., 100 ppm).

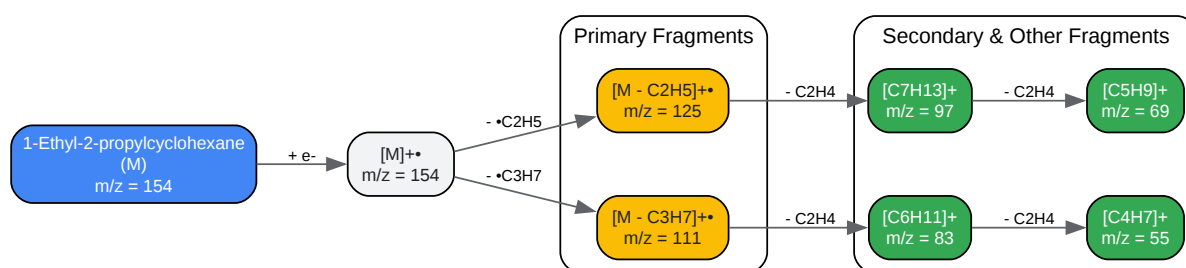
5. Data Analysis:

- Acquire the total ion chromatogram (TIC) to determine the retention time of the analyte.
- Extract the mass spectrum at the apex of the chromatographic peak corresponding to **1-Ethyl-2-propylcyclohexane**.

- Identify the molecular ion and the major fragment ions. Compare the obtained spectrum with a reference library (if available) or interpret the fragmentation pattern based on known fragmentation rules for alkyl-substituted cycloalkanes.

Visualization of Fragmentation Pathways

The following diagram illustrates the primary fragmentation pathways of **1-Ethyl-2-propylcyclohexane** upon electron ionization.



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Caption: Predicted EI fragmentation of **1-Ethyl-2-propylcyclohexane**.

Conclusion

The mass spectrum of **1-Ethyl-2-propylcyclohexane** is characterized by distinct fragmentation patterns dominated by the loss of its ethyl and propyl substituents. The base peak is predicted to be at m/z 111, corresponding to the loss of the propyl radical. Other significant fragments arise from the loss of the ethyl radical and subsequent eliminations of ethene. The provided GC-MS protocol offers a reliable method for the analysis of this compound, enabling its unambiguous identification in various matrices. This information is valuable for researchers in fields requiring detailed molecular characterization.

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